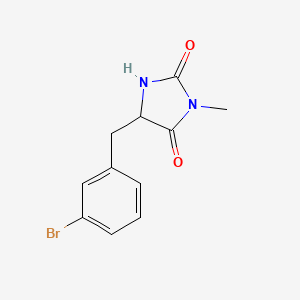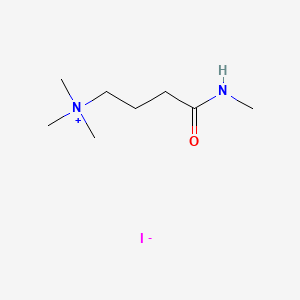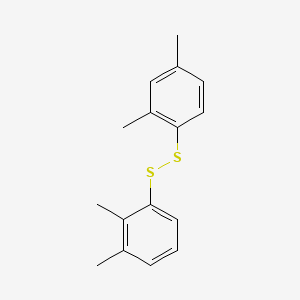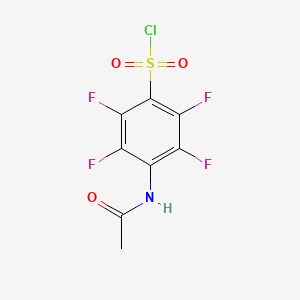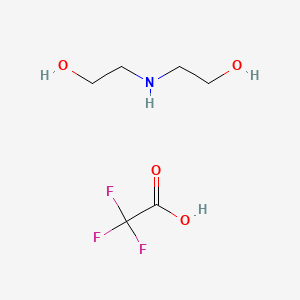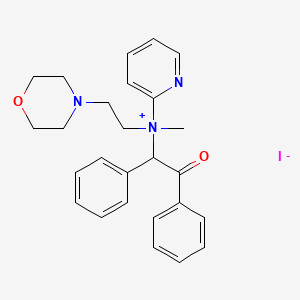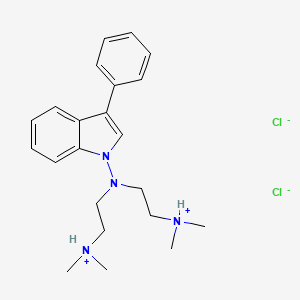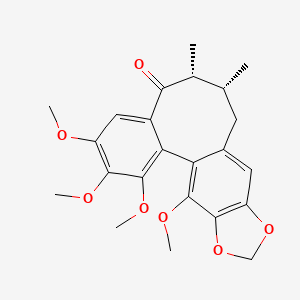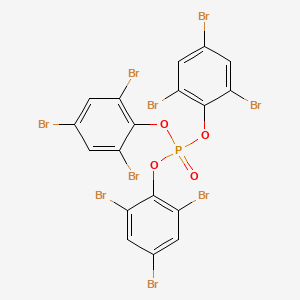
Tris(2,4,6-tribromophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-tribromophenyl) phosphate is an organophosphorus compound known for its flame-retardant properties. It is a white to pale yellow solid that is soluble in organic solvents but insoluble in water . This compound is primarily used as an additive in various materials to enhance their fire resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,4,6-tribromophenyl) phosphate can be synthesized through the reaction of 2,4,6-tribromophenol with phosphorus oxychloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst . The general reaction scheme is as follows: [ 3 \text{C}_6\text{H}_2\text{Br}_3\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_6\text{H}_2\text{Br}_3\text{O})_3\text{P} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-tribromophenyl) phosphate primarily undergoes substitution reactions due to the presence of bromine atoms on the phenyl rings. These reactions can be facilitated by nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, though these reactions are not typically utilized in practical applications.
Major Products: The major products of these reactions depend on the reagents used. For example, nucleophilic substitution with an amine would yield a tris(2,4,6-aminophenyl) phosphate derivative .
Scientific Research Applications
Tris(2,4,6-tribromophenyl) phosphate has a wide range of applications in scientific research:
Mechanism of Action
The flame-retardant properties of tris(2,4,6-tribromophenyl) phosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate flames, thereby slowing down or extinguishing the fire . The compound also forms a protective char layer on the material’s surface, further inhibiting combustion .
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used as an organocatalyst.
Tris(2-ethylhexyl) phosphate: Used as a plasticizer in polymers, providing good cold flexibility and flame-retardant properties.
Uniqueness: Tris(2,4,6-tribromophenyl) phosphate is unique due to its high bromine content, which significantly enhances its flame-retardant capabilities compared to other organophosphorus compounds . Its effectiveness in various applications, from textiles to electronics, makes it a versatile and valuable chemical in both research and industry.
Properties
CAS No. |
7046-64-2 |
|---|---|
Molecular Formula |
C18H6Br9O4P |
Molecular Weight |
1036.3 g/mol |
IUPAC Name |
tris(2,4,6-tribromophenyl) phosphate |
InChI |
InChI=1S/C18H6Br9O4P/c19-7-1-10(22)16(11(23)2-7)29-32(28,30-17-12(24)3-8(20)4-13(17)25)31-18-14(26)5-9(21)6-15(18)27/h1-6H |
InChI Key |
RMXMITCPGRBNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OP(=O)(OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


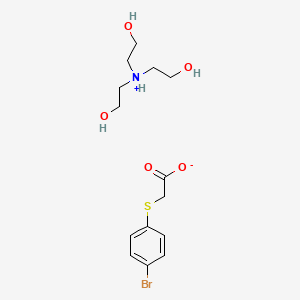

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
